7-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional phenyl and methoxyphenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Initial steps often involve the condensation of appropriate aldehydes with thioamides to form thiazole intermediates.
Cyclization: The thiazole intermediates undergo cyclization with pyridine derivatives under specific conditions to form the thiazolopyridine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Scientific Research Applications
7-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and have comparable biological activities.
Thiazolopyridines: Other derivatives of thiazolopyridines with different substituents exhibit similar chemical and biological properties.
Uniqueness
7-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substituents (chloro and methoxy groups) and the resulting electronic and steric effects. These unique features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H15ClN2O2S |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H15ClN2O2S/c1-24-14-8-4-12(5-9-14)17-18-19(25-22-17)15(10-16(23)21-18)11-2-6-13(20)7-3-11/h2-9,15H,10H2,1H3,(H,21,23) |
InChI Key |
IWDQZPRHDLRVSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.